10-(Cbz-amino)decanoic acid
CAS No.:
Cat. No.: VC13624277
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO4 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 10-(phenylmethoxycarbonylamino)decanoic acid |
| Standard InChI | InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21) |
| Standard InChI Key | SPZYWRAMTIKTLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
10-(Cbz-amino)decanoic acid is characterized by a 10-carbon aliphatic chain terminating in a carboxylic acid group and an amine protected by a Cbz group. The molecular weight of 321.4 g/mol and the SMILES notation reflect its bifunctional design . The Cbz group () shields the amine from unwanted nucleophilic reactions during peptide elongation, while the carboxylic acid enables covalent bonding via amidation or esterification.
Key identifiers include:
-
IUPAC Name: 10-[(Benzyloxycarbonyl)amino]decanoic acid
-
Synonym: 10-(Carbobenzyloxy-amino)decanoic acid
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.4 g/mol | |
| Melting Point | 160–172°C (decomposition) | |
| Solubility | Organic solvents (DMF, DMSO) |
The compound’s amphiphilic nature, derived from its hydrophobic Cbz group and hydrophilic carboxylic acid, influences its solubility profile and self-assembly behavior in aqueous environments.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 10-(Cbz-amino)decanoic acid typically involves sequential protection and coupling reactions:
-
Amine Protection: The primary amine of 10-aminodecanoic acid () is protected with a Cbz group using benzyl chloroformate () in the presence of a base like triethylamine .
-
Carboxylic Acid Activation: The terminal carboxylic acid is either left unprotected for subsequent conjugation or activated using coupling reagents such as HBTU or TBTU .
A representative reaction scheme is:
Optimization Challenges
-
Purity Control: Residual solvents (e.g., acetonitrile) and unreacted starting materials necessitate repeated crystallizations or chromatographic purification .
-
Scale-Up Limitations: Prolonged heating during large-scale synthesis risks decomposition, prompting the use of mixed solvents (acetonitrile/water) to enhance solubility .
Applications in Peptide Science and Bioconjugation
Peptide Synthesis
The compound’s decanoic acid spacer introduces flexibility between peptide domains, reducing steric hindrance in folded structures. For example, in solid-phase peptide synthesis (SPPS), the Cbz group is selectively removed via hydrogenolysis () to expose the amine for further coupling .
Drug Delivery Systems
10-(Cbz-amino)decanoic acid serves as a linker in antibody-drug conjugates (ADCs). The carboxylic acid forms stable amide bonds with lysine residues on antibodies, while the Cbz-protected amine allows controlled drug release under physiological conditions.
Table 2: Bioconjugation Applications
| Application | Mechanism | Outcome |
|---|---|---|
| ADC Construction | Amide bond formation | Targeted cytotoxicity |
| Biosensor Functionalization | Carbodiimide coupling | Enhanced ligand density |
Comparative Analysis with Related Compounds
Cbz vs. Boc/Fmoc Protecting Groups
-
Cbz Group: Removed via hydrogenolysis; stable under acidic conditions .
-
Boc Group: Cleaved by trifluoroacetic acid (TFA); incompatible with acid-labile substrates .
-
Fmoc Group: Base-labile (piperidine); preferred for SPPS due to orthogonality .
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume